molecular formula C17H19FO7 B12103212 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose

Cat. No.: B12103212
M. Wt: 354.3 g/mol
InChI Key: SYXLNQJSHVLYRK-UHFFFAOYSA-N
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Description

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose is a chemical compound with significant potential in biomedicine. It is a derivative of ribofuranose, a sugar molecule, and features multiple functional groups, including acetyl, fluoro, and toluoyl groups. This compound has shown promise in treating viral infections by impeding the replication of specific viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose typically involves multiple stepsThe reaction conditions often involve the use of acetic anhydride, pyridine, and other reagents under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: The fluoro and toluoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .

Scientific Research Applications

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of antiviral drugs.

    Biology: The compound’s ability to impede viral replication makes it valuable in studying viral life cycles and developing antiviral therapies.

    Medicine: Its potential in treating viral infections positions it as a candidate for drug development, particularly against diseases like HIV and Hepatitis B.

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose involves inhibiting the replication of specific viruses. This is achieved by interfering with the viral DNA or RNA synthesis pathways, thereby preventing the virus from multiplying. The compound targets viral enzymes like reverse transcriptase, which are crucial for viral replication.

Comparison with Similar Compounds

Similar Compounds

    1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: This compound is similar in structure but features a benzoyl group instead of a toluoyl group.

    1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-O-(4-methyl)benzoyl-D-ribofuranose: Another similar compound with a methyl-substituted benzoyl group.

Uniqueness

1,2-Di-O-acetyl-3-deoxy-3-fluoro-5-toluoyl-D-ribofuranose is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the toluoyl group, in particular, may enhance its antiviral activity compared to similar compounds.

Properties

IUPAC Name

(4,5-diacetyloxy-3-fluorooxolan-2-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO7/c1-9-4-6-12(7-5-9)16(21)22-8-13-14(18)15(23-10(2)19)17(25-13)24-11(3)20/h4-7,13-15,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXLNQJSHVLYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C)OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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